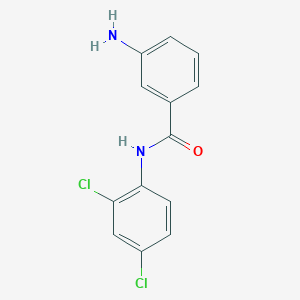

3-amino-N-(2,4-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2,4-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBIVMNNQDVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Characterization

Strategies for the Synthesis of 3-Amino-N-(2,4-dichlorophenyl)benzamide

The synthesis of this compound can be approached through various chemical strategies. These range from well-established conventional methods to innovative technologies like flow chemistry, each offering distinct advantages in terms of yield, purity, and scalability.

Conventional Synthetic Approaches and Optimizations for Amide Formation

The formation of the amide bond in this compound is conventionally achieved by reacting a derivative of 3-aminobenzoic acid with 2,4-dichloroaniline (B164938). A common approach involves the conversion of a protected or precursor benzoic acid, such as 3-nitrobenzoic acid, into a more reactive species like an acyl chloride.

A typical synthetic route starts with 3-nitrobenzoyl chloride, which is reacted with 2,4-dichloroaniline to form the intermediate 3-nitro-N-(2,4-dichlorophenyl)benzamide. This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) to the primary amine (-NH₂), yielding the final product. The reduction step can be optimized using various reducing agents, such as iron powder in the presence of an acid like ammonium (B1175870) chloride, or through catalytic hydrogenation using palladium on carbon. google.com

Optimization of these conventional methods often focuses on the choice of coupling agents to facilitate the amide bond formation directly from the carboxylic acid, thereby avoiding the need to synthesize the acyl chloride. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to improve yields and simplify the procedure. google.com The reaction conditions, including solvent, temperature, and reaction time, are critical parameters that are fine-tuned to maximize the yield and purity of the product.

Selective Acylation Techniques for Amino-Substituted Benzamides

A key challenge in the synthesis of amino-substituted benzamides is achieving chemoselectivity. When starting with 3-aminobenzoic acid, both the amino and carboxylic acid groups are potential sites for reaction. Selective acylation of the carboxylic acid group is crucial to prevent undesired side reactions, such as self-polymerization or acylation of the amino group.

One common strategy is the use of protecting groups for the amine functionality. However, protecting-group-free synthesis is often preferred due to its efficiency and reduced number of synthetic steps. nih.gov Achieving selective N-acylation of an aniline (B41778) derivative with an aminobenzoic acid relies on the differential nucleophilicity of the reacting groups under specific conditions. The acylation of amines can be achieved through various methods, including the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with a sulfonyl halide. google.com The pH of the reaction medium is a critical factor for selective acylation, particularly when dealing with amino acids and their derivatives. google.com The innate reactivities of amines and alcohols or other functional groups mean that acylation typically results in amides as the major products. nih.gov

Flow Chemistry and Microreactor Technology in Benzamide (B126) Synthesis

Modern synthetic chemistry has seen a shift towards continuous manufacturing processes, with flow chemistry and microreactor technology emerging as powerful tools. beilstein-journals.orguni-mainz.de These technologies offer significant advantages over traditional batch processing for the synthesis of benzamides. Microreactors, with their small channel dimensions (typically 10-1000 µm), provide an extremely large surface-to-volume ratio. mmsl.cz This facilitates superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.orguni-mainz.detandfonline.com

The benefits of using microreactors in benzamide synthesis include:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. beilstein-journals.orgtandfonline.com

Improved Yield and Selectivity: Precise control over reaction conditions often leads to higher yields and fewer byproducts. mmsl.cz

Rapid Process Optimization: The ability to quickly vary reaction parameters allows for efficient optimization of synthetic protocols.

Scalability: Scaling up production is achieved by operating the reactor for longer periods or by using multiple reactors in parallel, a concept known as "numbering-up."

While not all reactions are suitable for microreactors, particularly those involving solids, many amide bond-forming reactions have been successfully implemented in flow systems. mmsl.czdurham.ac.uk This includes multi-step syntheses where intermediates are generated and consumed in a continuous stream without isolation. amidetech.comgoogle.com The synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide, an intermediate for several medicines, has been successfully demonstrated using microreactor technology. researchgate.net This approach holds significant promise for the efficient, green, and safe production of this compound on an industrial scale. beilstein-journals.orgtandfonline.com

Synthesis of Structurally Related Benzamide Analogues for Comparative Studies

The synthesis of structurally related benzamide analogues is essential for comparative studies, such as in structure-activity relationship (SAR) investigations for medicinal chemistry or for understanding the properties of materials. Analogues of this compound can be created by modifying the substitution patterns on either the benzoyl or the aniline ring.

Examples of such analogues include:

Positional Isomers: Moving the amino group on the benzoyl ring to the 2- or 4-position.

Varying Aniline Substitution: Synthesizing compounds with different dichlorophenyl isomers (e.g., N-(2,3-dichlorophenyl), N-(2,5-dichlorophenyl), N-(3,4-dichlorophenyl), or N-(3,5-dichlorophenyl)benzamide). scbt.comnih.gov

Alternative Substituents: Replacing the chloro groups with other halogens (e.g., fluoro, bromo) or with alkyl or alkoxy groups. For instance, 3-amino-N-(2,6-dimethylphenyl)benzamide has been synthesized and evaluated for its anticonvulsant properties. google.com

Modifying the Amino Group: Introducing substituents on the amino group of the benzoyl moiety.

The synthetic methodologies used to produce these analogues are generally similar to those employed for the parent compound, involving the coupling of an appropriately substituted benzoic acid or its derivative with a corresponding substituted aniline. mdpi.comnih.gov These comparative studies are invaluable for fine-tuning the chemical and biological properties of the benzamide scaffold.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

The definitive confirmation of the chemical structure of newly synthesized compounds like this compound relies on a suite of advanced spectroscopic and analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, the precise connectivity and spatial arrangement of atoms can be determined.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on both the benzamide and dichlorophenyl rings, as well as signals for the amine (NH₂) and amide (NH) protons. The splitting patterns of the aromatic signals provide information about the substitution pattern on the rings. The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom in the molecule, including the characteristic signal for the carbonyl carbon of the amide group. mdpi.comrsc.org

The following table presents hypothetical ¹H NMR spectral data for this compound, based on the analysis of structurally similar compounds. chemicalbook.comchemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide NH | ~10.0 | Singlet | - |

| Aromatic CH (Dichlorophenyl ring) | 7.5 - 8.5 | Multiplet | - |

| Aromatic CH (Benzamide ring) | 6.5 - 7.5 | Multiplet | - |

| Amine NH₂ | ~5.0 | Broad Singlet | - |

Similarly, the ¹³C NMR spectrum would provide key signals confirming the carbon framework.

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic CH | 115 - 130 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further establish the connectivity between protons and carbons, providing unambiguous structural confirmation of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The structural elucidation of this compound is critically dependent on vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. These methods provide detailed information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is anticipated to exhibit distinct peaks corresponding to the various functional moieties within the molecule. The primary amine (-NH2) group on the benzoyl ring would typically show symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm-1. The secondary amide (N-H) linkage is expected to display a characteristic stretching band around 3300-3100 cm-1. The carbonyl (C=O) group of the amide is one of the most prominent features, with a strong absorption band typically appearing in the range of 1680-1630 cm-1. Aromatic C-H stretching vibrations are expected above 3000 cm-1, while the C-Cl bonds of the dichlorophenyl ring would give rise to stretching vibrations in the lower frequency "fingerprint" region, typically between 800 and 600 cm-1.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would provide further structural insights. The aromatic ring C=C stretching vibrations are expected to produce strong signals in the 1600-1400 cm-1 region. The symmetric vibrations of the molecule, particularly those of the non-polar bonds, would be more prominent in the Raman spectrum.

A comprehensive analysis would involve the correlation of observed experimental frequencies with theoretical calculations, often employing Density Functional Theory (DFT), to provide a complete and accurate assignment of the vibrational modes for this compound. researchgate.net

Interactive Data Table: Predicted FT-IR and Raman Peaks for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 | Weak |

| Secondary Amide (-NH-) | N-H Stretch | 3300 - 3100 | Weak |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1630 (Strong) | Moderate |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Moderate |

| C-Cl | C-Cl Stretch | 800 - 600 | Moderate |

High-Resolution Mass Spectrometry and Chromatographic Purification Methods

The definitive identification and purification of this compound rely on the powerful combination of high-resolution mass spectrometry (HRMS) and advanced chromatographic techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀Cl₂N₂O), the expected exact mass can be calculated with high accuracy. Techniques such as electrospray ionization (ESI) are commonly employed to generate gas-phase ions of the molecule.

Subsequent tandem mass spectrometry (MS/MS) experiments would involve the collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺). The fragmentation pattern provides valuable structural information. For benzamide derivatives, characteristic fragmentation pathways often involve the cleavage of the amide bond. scimplify.com The study of fragmentation patterns in similar molecules, such as N-(3-aminophenyl)benzamide derivatives, can offer insights into the expected fragmentation of the target compound. huatengsci.com The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the elemental composition.

Chromatographic Purification Methods: The purification of this compound from a reaction mixture is typically achieved using chromatographic methods. High-performance liquid chromatography (HPLC) is a standard technique for both the analysis and purification of such compounds.

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the collected fractions can be assessed by analytical HPLC with UV detection, often at multiple wavelengths to ensure the absence of co-eluting impurities. While specific HPLC methods for this compound are not detailed in the literature, general methods for the analysis of amino-containing aromatic compounds can be adapted. spectrabase.com

For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a common practice. The choice of eluent would be guided by the polarity of the compound, with solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane/methanol being typical. The progress of the purification is monitored by thin-layer chromatography (TLC).

Interactive Data Table: Analytical and Purification Parameters

| Technique | Parameter | Description |

| HRMS | Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Expected [M+H]⁺ | Calculated based on the exact masses of C, H, Cl, N, and O | |

| Key Fragmentation | Cleavage of the amide bond, loss of small neutral molecules | |

| HPLC | Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water (with acid modifier) and acetonitrile/methanol | |

| Detection | UV-Vis Diode Array Detector (DAD) | |

| Column Chromatography | Stationary Phase | Silica Gel |

| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient |

Biological Activity Profiles: Preclinical and in Vitro Investigations

Antimicrobial Efficacy of 3-Amino-N-(2,4-dichlorophenyl)benzamide and Derivatives

Derivatives of benzamide (B126) have demonstrated a wide spectrum of antimicrobial activities, indicating their potential as lead structures for the development of new anti-infective agents.

Substituted benzamides have been a subject of interest for their antibacterial properties. Studies on various derivatives show a range of efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzamide derivatives have shown notable activity against Bacillus subtilis and Escherichia coli. One particular compound exhibited MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli nanobioletters.com. Other related compounds also displayed significant activity with MIC values of 3.12 and 6.25 µg/mL against E. coli and B. subtilis, respectively nanobioletters.com.

The introduction of different substituents to the benzamide core can modulate this activity. A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and evaluated, with some compounds showing high antibacterial action researchgate.net. Similarly, derivatives of 3-methoxybenzamide (B147233) have shown good activity against several Gram-positive bacteria nih.gov. The collective data suggest that the N-phenylbenzamide core can be developed into more potent, broad-spectrum antibacterial agents mdpi.com.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Benzamide Derivative 5a | B. subtilis | 6.25 | nanobioletters.com |

| N-Benzamide Derivative 5a | E. coli | 3.12 | nanobioletters.com |

| N-Benzamide Derivative 6b | E. coli | 3.12 | nanobioletters.com |

| N-Benzamide Derivative 6c | B. subtilis | 6.25 | nanobioletters.com |

The antifungal potential of benzamide derivatives has also been explored. Research into N-phenylbenzamides indicates that these compounds possess antifungal activity, which can be enhanced by the presence of halo substituents mdpi.com. A study on a series of 2-aminobenzamide (B116534) derivatives tested their efficacy against several fungal strains, including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans mdpi.com. One compound from this series demonstrated excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard drug, Clotrimazole mdpi.com.

Furthermore, modifications to related chemical structures, such as the introduction of a 3'-amino group to N4-alkyl-5-methylcytidines, have been shown to significantly enhance antifungal activity, particularly against the Aspergillus genus rsc.org. Dipeptides incorporating 1,2,4-triazole (B32235) have also been synthesized and show promise as effective agents against fungal infections mdpi.com.

| Compound Series | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 2-Aminobenzamide Derivatives | Aspergillus fumigatus | Excellent; more potent than Clotrimazole | mdpi.com |

| 2-Aminobenzamide Derivatives | Saccharomyces cerevisiae | Moderate to good | mdpi.com |

| 2-Aminobenzamide Derivatives | Candida albicans | Moderate to good | mdpi.com |

| N-Phenylbenzamides with Halo Substituents | Candida albicans | Slightly increased activity | mdpi.com |

Derivatives of benzamide have shown significant promise as antimycobacterial agents. A series of N-(pyrazin-2-yl)benzamides were evaluated for their growth-inhibiting activity against Mycobacterium tuberculosis H37Rv and several non-tuberculous mycobacterial strains nih.gov. The most potent activity against M. tuberculosis was observed in N-(5-chloropyrazin-2-yl)benzamides with small alkyl groups on the benzene (B151609) ring, with MIC values as low as 3.13 µg/mL nih.gov.

Other related structures, such as substituted ureas derived from 3,4-dichlorophenyl isocyanate, also showed appreciable activity against Mycobacterium tuberculosis H37Rv, inhibiting growth by 80-89% at a concentration of 6.25 µM nih.gov. Additionally, studies on 3,5-dinitrobenzamide (B1662146) derivatives have identified compounds with activities against M. tuberculosis H37Rv comparable to the frontline drug isoniazid (B1672263) mdpi.com. The lipophilicity of these compounds appears to be a critical factor for their antimycobacterial activity, likely by enhancing permeation of the lipid-rich mycobacterial cell wall mdpi.com.

| Compound Series | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(5-chloropyrazin-2-yl)benzamide (R2 = Et) | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |

| N-(5-chloropyrazin-2-yl)benzamide (R2 = Me) | M. tuberculosis H37Rv | 6.25 µg/mL | nih.gov |

| Substituted 3,4-dichlorophenyl-ureas | M. tuberculosis H37Rv | 80-89% inhibition at 6.25 µM | nih.gov |

| 3,5-dinitrobenzamide derivatives (c2, d1, d2) | M. tuberculosis H37Rv | 0.031 µg/mL | mdpi.com |

Anticancer Potential and In Vitro Cellular Responses

The benzamide scaffold is a key feature in many compounds investigated for their anticancer properties. These molecules exert their effects through various mechanisms, including direct cytotoxicity and the induction of programmed cell death.

Derivatives of 3-aminobenzamide (B1265367) have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For example, a novel compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, showed promising cytotoxic activity with IC50 values of 10.7 µM, 7.7 µM, and 7.3 µM against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines, respectively mdpi.comuni-ulm.de.

Another series of 2-amino-1,4-naphthoquinone-benzamides exhibited potent cytotoxicity, with all synthesized compounds being more effective than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line nih.gov. The most active compounds in this series had IC50 values of 0.4 µM nih.gov. Furthermore, a fluorinated benzamide derivative, FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide), displayed potent inhibitory activity against HepG2 (liver cancer) cells with an IC50 value of 1.30 µM frontiersin.org. Other studies have reported cytotoxic effects of various benzamide derivatives against cell lines such as HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer) mdpi.com.

| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MDA-MB-231 | Breast | 10.7 | mdpi.comuni-ulm.de |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | A549 | Lung | 7.7 | mdpi.comuni-ulm.de |

| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | MIA PaCa-2 | Pancreatic | 7.3 | mdpi.comuni-ulm.de |

| 2-amino-1,4-naphthoquinone-benzamide 5e | MDA-MB-231 | Breast | 0.4 | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide 5l | MDA-MB-231 | Breast | 0.4 | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Liver | 1.30 | frontiersin.org |

A primary mechanism through which benzamide derivatives exert their anticancer effects is the induction of apoptosis. Studies on the N-substituted benzamide, declopramide, have shown that it induces apoptosis in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells nih.govnih.govresearchgate.net. This process is mediated through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9 nih.govnih.govresearchgate.net. The process was inhibited by a broad-spectrum caspase inhibitor, indicating a caspase-dependent mechanism nih.govnih.gov. Overexpression of the anti-apoptotic protein Bcl-2 was also found to inhibit declopramide-induced apoptosis nih.govnih.govresearchgate.net.

Similarly, the derivative FNA was found to promote apoptosis in HepG2 cells in a dose-dependent manner frontiersin.org. The induction of apoptosis by other novel benzamide derivatives has been confirmed through morphological analysis and flow cytometry, which showed a significant increase in the population of apoptotic cells after treatment nih.govresearchgate.net. These findings highlight apoptosis induction as a key cytotoxic mechanism for this class of compounds.

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Molecular Targets

Comprehensive studies to determine the specific molecular targets of 3-amino-N-(2,4-dichlorophenyl)benzamide are not currently present in the available scientific literature. Such studies would typically involve techniques like ligand-receptor interaction profiling and analysis of enzyme active site interactions.

There is no publicly available data from ligand-receptor interaction profiling studies for this compound. This type of research is crucial for identifying which receptors the compound binds to and with what affinity, providing foundational knowledge of its potential biological effects.

Detailed mechanistic studies on the interaction of this compound with enzyme active sites have not been reported. Understanding these interactions is key to determining if the compound acts as an inhibitor, activator, or substrate for specific enzymes, which in turn would shed light on its functional role within a cell.

Modulation of Cellular Signaling Pathways

Due to the lack of identified molecular targets, there is no specific information on how this compound may modulate cellular signaling pathways. Research into its effects on pathways such as those involving chemokine receptors or the PI3K/AKT1 cascade has not been published.

There is no scientific evidence to suggest that this compound acts as a chemokine receptor antagonist, including for CXCR2. Studies investigating its potential to interfere with chemokine binding and the subsequent downstream signaling events have not been documented. Chemokine receptors like CXCR2 are crucial for inflammatory responses, and their modulation can have significant therapeutic implications. patsnap.com

The Phosphatidylinositol 3-kinase (PI3K)/AKT1 signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. nih.govnih.gov There are currently no research findings that indicate this compound has any regulatory effect on the PI3K/AKT1 pathway.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Modifications on Biological Potency and Selectivity

The nature and position of substituents on the aromatic rings of the benzamide (B126) scaffold are primary determinants of biological potency and selectivity. Modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's activity. In the context of N-phenylbenzamide derivatives, the type of halogen and its position on the phenyl rings can lead to significant variations in biological effects. For instance, in the development of FOXM1 inhibitors based on a thieno[2,3-b]pyridine-2-carboxamide (B1404352) scaffold, altering the halogen at position 4 of the N-phenyl ring (from F to Cl, Br, and I) was explored in conjunction with other substituents. mdpi.com While the halogen itself was not the primary driver of potency in this specific series, its interplay with other groups was critical. mdpi.com

Positional isomerism, which concerns the specific placement of substituents, is equally critical. SAR studies on antischistosomal N-phenylbenzamides revealed that a para-substitution on one of the phenyl rings might be necessary for potency. nih.gov For example, a derivative with a trifluoromethyl (CF3) group at the para-position showed activity, but when this group was shifted to the meta-position, the potency was lost. nih.gov This highlights that the spatial arrangement of substituents, dictated by their position, directly impacts the molecule's ability to fit into a target's binding site effectively. The specific 2,4-dichloro substitution pattern on the N-phenyl ring of the title compound is a result of such optimization, aiming to maximize target engagement.

Table 1: Effect of Substituent Position on Antischistosomal Potency of N-Phenylbenzamide Analogs

This table is representative of SAR principles discussed in the literature.

| Base Scaffold | R1 (Position) | R2 (Position) | Relative Potency |

|---|---|---|---|

| N-Phenylbenzamide | H | 4'-CF3 | Active |

| N-Phenylbenzamide | H | 3'-CF3 | Inactive |

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents profoundly affects a molecule's interaction with its biological target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the benzamide scaffold, influencing binding affinities and reaction mechanisms.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) are potent EWGs. Studies on various benzamide series have shown that the presence of strong EWGs often enhances biological activity. For example, in the development of antischistosomal N-phenylbenzamides, it was observed that EWGs were beneficial for improving potency. nih.gov Similarly, in a series of FOXM1 inhibitors, compounds bearing a -CN group showed significant activity, whereas those with the less strongly withdrawing -CF3 group were less potent. mdpi.com The strong electron-withdrawing nature of the -CN and -NO2 groups can increase the binding energy with the target protein. mdpi.com

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH3) and methyl (-CH3) donate electron density to the aromatic ring. The effect of EDGs can vary depending on the target. In a study on benzamide-isoquinoline derivatives targeting sigma-2 (σ2) receptors, an electron-donating methoxy group at the para-position of the benzamide ring dramatically increased the affinity and selectivity for the σ2 receptor. nih.govresearchgate.net In contrast, adding an electron-withdrawing nitro group to the same position decreased affinity, highlighting how electronic properties can be fine-tuned to achieve receptor selectivity. nih.govresearchgate.net

Table 2: Influence of Electronic Groups on Sigma-2 Receptor Affinity

Based on findings for benzamide-isoquinoline derivatives.

| Compound | Substituent on Benzamide Ring (Position) | Electronic Nature | σ2 Receptor Affinity |

|---|---|---|---|

| Analog 1 | H | Neutral | Baseline |

| Analog 2 | 4-OCH3 | Electron-Donating | Increased |

Structural Features Enhancing Specific Biological Activities

Beyond general electronic and steric effects, specific structural motifs are often required for a compound to exhibit a particular biological activity. For benzamide derivatives, certain features have been identified as crucial for activities such as antiproliferative and enzyme-inhibitory effects.

Role of Core Scaffold and Linker Variations in Activity Modulation

Modifications to the central benzamide core and the connecting amide linkage are fundamental strategies in rational drug design. These changes can alter the molecule's conformation, stability, and hydrogen bonding capabilities.

The benzamide core provides a rigid scaffold that correctly orients the substituent-bearing phenyl rings. The amide linkage (-CO-NH-) is particularly important as it is planar and can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov

Replacing the amide bond with a bioisostere can improve metabolic stability, as amide bonds are susceptible to enzymatic cleavage in vivo. nih.gov One common bioisosteric replacement is the thioamide (-CS-NH-). The thioamide group has different geometric and electronic properties compared to the amide; for example, the C=S bond is longer, and it has stronger hydrogen bond donor properties but weaker acceptor properties. hyphadiscovery.comresearchgate.net Such modifications can lead to improved pharmacokinetic profiles and can sometimes enhance biological activity by altering the binding mode with the target. nih.gov

Replacing one or both of the phenyl rings in the benzamide scaffold with heterocyclic rings is a widely used strategy to modulate physicochemical and biological properties. nih.gov Heterocycles can introduce heteroatoms (like nitrogen, oxygen, or sulfur) that can act as hydrogen bond donors or acceptors, alter the molecule's dipole moment, and improve properties like solubility. nih.gov

For example, in the design of SARS-CoV PLpro inhibitors, a bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring was well-tolerated, resulting in only a minor decrease in inhibition. nih.gov In another study, a series of novel benzamides were synthesized where a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety was incorporated, leading to compounds with good fungicidal and larvicidal activities. mdpi.com These examples demonstrate that aromatic heterocyclic bioisosteres can effectively mimic the phenyl ring while offering opportunities to fine-tune the compound's properties and explore new interactions with the biological target. researchgate.netprismbiolab.com

Stereochemical Considerations in Biological Activity

The specific molecule, 3-amino-N-(2,4-dichlorophenyl)benzamide, is achiral and therefore does not exist as stereoisomers such as enantiomers or diastereomers. However, understanding the role of stereochemistry is a fundamental aspect of drug design and structure-activity relationship (SAR) studies. Biological systems, including enzymes and receptors, are inherently chiral, often leading to significant differences in activity between the stereoisomers of a chiral molecule mdpi.comankara.edu.tr.

To explore the potential impact of chirality on the biological activity of this class of compounds, researchers often introduce chiral centers into the parent scaffold and evaluate the activity of the resulting enantiomers separately. While direct stereochemical studies on this compound are not available due to its achiral nature, the principles can be illustrated by examining related chiral compounds where stereoisomerism plays a critical role in biological function.

For instance, studies on various classes of bioactive molecules consistently demonstrate that stereochemistry profoundly influences pharmacological outcomes mdpi.commalariaworld.orgnih.govresearchgate.net. Generally, one enantiomer (the eutomer) of a chiral drug fits more precisely into its biological target, leading to a stronger interaction and higher potency, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects ankara.edu.tr.

A clear example of this principle is seen in the development of antischistosomal drugs, where praziquantel (B144689) is used as a racemate (a 1:1 mixture of enantiomers), but only the (R)-enantiomer possesses the desired therapeutic activity. The (S)-enantiomer is clinically inactive and contributes to the unpleasant taste of the medication nih.gov.

In a study on the nature-inspired compound 3-Br-acivicin and its derivatives, which possess two chiral centers, researchers found that only isomers with a specific stereochemical configuration—(5S, αS)—exhibited potent antimalarial activity mdpi.comnih.govresearchgate.net. The other stereoisomers, including the (5R, αR) enantiomers, showed significantly lower activity. This difference was attributed to a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system, which preferentially recognizes the (5S, αS) configuration mdpi.commalariaworld.orgnih.govresearchgate.net.

The table below illustrates the impact of stereochemistry on the antiplasmodial activity of 3-Br-acivicin derivatives against the D10 strain of P. falciparum.

| Compound Series | (5S, αS) Isomer IC₅₀ (µM) | (5R, αR) Isomer IC₅₀ (µM) |

|---|---|---|

| Series 1 | 0.48 ± 0.03 | 2.4 ± 0.2 |

| Series 2 | 0.5 ± 0.1 | 8.0 ± 0.9 |

| Series 3 | 0.7 ± 0.1 | > 10 |

| Series 4 | 0.47 ± 0.02 | 1.9 ± 0.2 |

Data derived from studies on 3-Br-acivicin derivatives, illustrating the principle of stereoselectivity in biological activity. mdpi.com

These findings underscore the critical importance of stereochemical considerations in the rational design of new therapeutic agents. Although this compound itself is achiral, any future modifications that introduce a chiral center would necessitate the synthesis and evaluation of individual stereoisomers to identify the most active and selective compound for the intended biological target.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3-amino-N-(2,4-dichlorophenyl)benzamide, and a macromolecular target, which is often a protein or a nucleic acid.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Detailed studies predicting the specific binding modes and affinities of this compound with various macromolecular targets have not been identified in the current body of scientific literature. Such investigations would typically involve the use of computational docking software to place the molecule into the binding site of a target protein and score the interaction based on factors like shape complementarity and intermolecular forces. The resulting binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), provides an estimation of the ligand's potency.

Identification of Key Intermolecular Interactions and Hotspots

Similarly, specific research identifying the key intermolecular interactions and "hotspots" for this compound is not available. This type of analysis would pinpoint the crucial amino acid residues or nucleotide bases within a target's binding site that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. Identifying these hotspots is critical for understanding the mechanism of action and for guiding further lead optimization efforts. While studies on other benzanilides have noted the importance of N—H⋯O hydrogen bonds in forming molecular chains, specific data for the title compound is lacking. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. These methods provide deep insights into the intrinsic properties of a compound at the atomic and electronic levels.

Hartree-Fock and Density Functional Theory (DFT) Approaches for Molecular Geometry Optimization

While computational studies have been performed on the related compound N-(2,4-dichlorophenyl)benzamide, which lacks the 3-amino group, specific Hartree-Fock or Density Functional Theory (DFT) calculations for the molecular geometry optimization of this compound are not documented. researchgate.net Such calculations would determine the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized geometry is a prerequisite for the accurate calculation of other molecular properties.

Prediction of Vibrational Modes and Conformational Stability

There is no available research that specifically predicts the vibrational modes and conformational stability of this compound. A vibrational analysis, typically performed after geometry optimization, calculates the frequencies of the molecular vibrations, which can be correlated with experimental infrared and Raman spectra. Conformational stability analysis would explore the different spatial arrangements (conformers) of the molecule and their relative energies, providing insights into its flexibility and the most probable shapes it adopts.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, allowing for the study of their motion and the mechanisms of their interactions with other molecules. This technique is invaluable for understanding the flexibility of both the ligand and its target, as well as the pathways of binding and unbinding.

Currently, there are no published molecular dynamics simulation studies specifically investigating the dynamic behavior and binding mechanisms of this compound. Such simulations would offer a more realistic representation of the binding process than static docking models by considering the flexibility of the system and the role of solvent molecules.

In Silico Predictive Modeling for Developability (e.g., ADME Profiling)

In the early stages of drug discovery and development, in silico predictive modeling plays a crucial role in assessing the druglikeness and potential developability of a compound. For this compound, computational tools can be employed to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This preemptive analysis helps in identifying potential liabilities and guiding further experimental studies. hilarispublisher.comnih.gov The predictions are typically based on the molecule's structural features and physicochemical properties, which are used as inputs for various quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. mdpi.comnih.gov

A standard initial assessment involves evaluating the compound's compliance with established druglikeness rules, such as Lipinski's Rule of Five. japtronline.com These rules correlate a compound's physicochemical properties with its potential for oral bioavailability. For this compound, these parameters can be calculated from its chemical structure.

Table 1: Predicted Physicochemical Properties and Druglikeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 281.13 | Yes (<500) |

| LogP (Octanol/Water Partition Coefficient) | 3.8 | Yes (<5) |

| Hydrogen Bond Donors | 2 | Yes (<5) |

| Hydrogen Bond Acceptors | 2 | Yes (<10) |

This table presents hypothetical predicted values for this compound based on its structure, illustrating a typical in silico analysis. These values suggest that the compound does not violate any of Lipinski's rules, indicating a higher likelihood of good membrane permeability and oral absorption.

Further in silico ADME profiling would delve into more specific parameters that influence the compound's pharmacokinetic profile. slideshare.net These predictions can be generated using various commercially available or open-source software platforms that house a multitude of predictive models. nih.gov3ds.com

Table 2: In Silico ADME Profile of this compound

| ADME Parameter | Predicted Outcome | Implication for Developability |

| Absorption | ||

| Aqueous Solubility (logS) | -4.2 | Moderately soluble. japtronline.com |

| Caco-2 Permeability (nm/s) | High | High potential for intestinal absorption. |

| Human Intestinal Absorption (%) | > 90% | Likely to be well-absorbed from the gut. |

| P-glycoprotein (P-gp) Substrate | No | Low risk of efflux from target cells. |

| Distribution | ||

| Volume of Distribution (VDss) (L/kg) | Moderate to High | Indicates distribution into tissues. |

| Plasma Protein Binding (%) | > 95% | High binding may limit free drug concentration. |

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| Metabolism | ||

| Cytochrome P450 (CYP) 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Cytochrome P450 (CYP) 3A4 Inhibitor | No | Lower risk of interactions with co-administered drugs. |

| Excretion | ||

| Total Clearance (ml/min/kg) | Low to Moderate | Suggests a potentially moderate to long half-life. |

This interactive table contains plausible in silico predictions for the ADME properties of this compound. These predictions provide a comprehensive overview of the compound's likely behavior in the body, highlighting both favorable characteristics (e.g., high absorption) and potential risks (e.g., CYP2D6 inhibition) that would require experimental validation.

These computational predictions are invaluable for prioritizing lead compounds and designing more efficient and informative preclinical studies. nih.govacs.org

Computational Fluid Dynamics (CFD) Applications in Synthetic Process Optimization

Computational Fluid Dynamics (CFD) is a powerful simulation tool used in chemical engineering to analyze and optimize processes involving fluid flow, heat transfer, and mass transfer. numberanalytics.comnumberanalytics.com In the context of the synthesis of this compound, CFD can be instrumental in the design, optimization, and scale-up of the reaction process, ensuring efficiency, safety, and product quality. alliedacademies.orgmdpi.com

The synthesis of benzamides often involves the reaction of an amine with a benzoyl chloride derivative. This process can be influenced by factors such as mixing efficiency, temperature distribution, and reaction kinetics. CFD simulations can provide detailed insights into these parameters within a reactor. chemisgroup.usresearchgate.net

For the synthesis of this compound, a key application of CFD would be in the optimization of the reactor design and operating conditions. mdpi.com By creating a virtual model of the reactor, engineers can simulate the fluid dynamics and predict how different parameters will affect the reaction. psu.eduresearchgate.net

Table 3: CFD Simulation Parameters for the Synthesis of this compound

| Parameter | Objective of Simulation | Potential Finding |

| Impeller Design and Speed | To achieve uniform mixing of reactants and prevent localized "hot spots" or areas of high concentration. | An optimal impeller speed that ensures rapid homogenization without excessive shear stress on the molecules. |

| Reactant Inlet Configuration | To ensure efficient and controlled addition of reactants, minimizing side reactions. | The ideal positioning and flow rate of the inlet streams to promote the desired reaction pathway. |

| Temperature Control | To maintain a consistent temperature throughout the reactor, ensuring optimal reaction rate and selectivity. | Identification of potential thermal gradients and optimization of the heating/cooling jacket performance. |

| Scale-up | To predict the performance of the process in a larger reactor based on simulations of a smaller scale. | Guidance on modifications to reactor geometry or operating conditions to maintain consistent product quality upon scale-up. |

This table outlines how CFD simulations could be applied to optimize the synthetic process for this compound. The insights gained from such simulations can lead to improved yield, purity, and safety of the manufacturing process.

By leveraging CFD, the need for extensive and costly experimental trials can be significantly reduced. alliedacademies.org The simulations can help in troubleshooting issues such as poor mixing or inefficient heat transfer and can guide the development of a robust and scalable synthetic process for this compound. resolvedanalytics.com

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation Benzamide (B126) Analogues

Rational drug design is a cornerstone for the development of new benzamide analogues, moving beyond traditional screening methods to a more targeted approach. This methodology utilizes the known three-dimensional structure of biological targets to design molecules that are predicted to bind with high affinity and selectivity. openmedicinalchemistryjournal.combeilstein-journals.org By modifying the core structure of 3-amino-N-(2,4-dichlorophenyl)benzamide, researchers can systematically enhance its pharmacological properties.

Key strategies in the rational design of benzamide analogues include:

Structure-Activity Relationship (SAR) Studies : Analyzing how chemical structure modifications—such as altering the substitution patterns on the phenyl rings or modifying the amide linker—affect the biological activity of the compound. This allows for the optimization of potency and selectivity.

Bioisosteric Replacement : Substituting certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile or reduce off-target effects.

For instance, a novel series of phenylsulfonyl-benzamide derivatives was designed using a rational approach to modify the structure of an existing antiandrogen drug, resulting in compounds with significantly improved anticancer activities in prostate cancer cell lines. nih.gov Similarly, the deconstruction-reconstruction of known glucokinase activators (GKAs) has led to the design of new benzamide derivatives for potential diabetes treatment. researchgate.net These approaches underscore the power of rational design in creating potent and specific next-generation therapies based on the benzamide scaffold. nih.govnih.gov

| Design Strategy | Objective | Example Application for Benzamide Analogues |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Design molecules based on the 3D structure of the biological target. | Developing specific inhibitors for enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) or Cyclooxygenase-2 (COX-2). nih.govnih.gov |

| Ligand-Based Drug Design (LBDD) | Use knowledge of known active molecules to design new ones when the target structure is unknown. | Creating pharmacophore models from existing benzamide anticonvulsants to design novel analogues with improved potency. walshmedicalmedia.com |

| Fragment-Based Drug Design (FBDD) | Identify small chemical fragments that bind to the target and then grow or combine them into a lead compound. | Using the benzamide fragment as a key building block for developing glucokinase activators. researchgate.net |

Exploration of Novel Therapeutic Niches for Benzamide-Based Compounds

The inherent versatility of the benzamide structure makes it a privileged scaffold in medicinal chemistry, with applications spanning a wide range of diseases. walshmedicalmedia.com Emerging research is focused on exploring novel therapeutic areas where benzamide-based compounds could address unmet medical needs. The stability, ease of synthesis, and the ability to introduce diverse substituents make benzamides ideal candidates for investigation against new biological targets. mdpi.comresearchgate.net

Promising new therapeutic niches for benzamide derivatives include:

Neurodegenerative Diseases : Researchers have designed and synthesized novel benzamide derivatives as potential multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.comresearchgate.net

Oncology : Beyond traditional chemotherapy, new benzamides are being developed as targeted agents. For example, a series of benzamide derivatives were created as potent inhibitors of PARP-1, a crucial enzyme in DNA damage repair, showing significant anticancer activity. nih.gov

Metabolic Disorders : New series of 3,5-disubstituted benzamide analogues have been designed and evaluated as glucokinase activators, which could play a role in managing diabetes. researchgate.net

Infectious Diseases : Benzamide-based compounds are being investigated as anti–quorum sensing agents. These molecules can disrupt bacterial communication, thereby attenuating virulence without promoting resistance, offering a novel approach to antimicrobial therapy. asm.org

Inflammatory Diseases : Novel benzamide series have been synthesized as non-ulcerogenic anti-inflammatory agents, showing promise as selective COX-2 inhibitors. nih.gov

| Therapeutic Niche | Biological Target Example | Potential of Benzamide Scaffold |

|---|---|---|

| Neurodegenerative Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) mdpi.com | Acts as a scaffold for dual-cholinesterase inhibitors for potential Alzheimer's treatment. |

| Oncology | Poly(ADP-ribose) polymerase-1 (PARP-1) nih.gov | Serves as a basis for designing highly potent and selective PARP-1 inhibitors for cancer therapy. |

| Antimicrobial | Quorum Sensing Regulator (MvfR) asm.org | The benzamide–benzimidazole backbone can impair quorum sensing and attenuate virulence. asm.org |

| Metabolic Disease | Glucokinase (GK) researchgate.net | Provides a key fragment for designing novel glucokinase activators to manage blood sugar. researchgate.net |

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental techniques is revolutionizing the drug discovery pipeline, making it faster, more cost-effective, and more precise. beilstein-journals.orgnih.gov For the development of benzamide analogues, this integrated approach allows for the rapid screening of vast chemical libraries and the detailed analysis of molecular interactions, guiding the synthesis of the most promising candidates.

Computational Methodologies:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand binding mechanisms and predict affinity. openmedicinalchemistryjournal.com It has been used to screen benzamides against targets like the COX-2 receptor. nih.gov

Virtual Screening : A computational method used to search large libraries of compounds to identify structures that are most likely to bind to a drug target. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of new analogues. beilstein-journals.org

Molecular Dynamics (MD) Simulations : These simulations provide insights into the dynamic behavior of the ligand-receptor complex, offering a more realistic understanding of the binding event. beilstein-journals.org

Machine Learning (ML) and Artificial Intelligence (AI) : AI-driven methods are increasingly used to analyze complex datasets, predict pharmacokinetic properties, and identify novel drug candidates from vast chemical spaces. researchgate.net

Experimental Methodologies:

High-Throughput Screening (HTS) : While computational methods refine the search, HTS allows for the rapid, automated testing of thousands of compounds against a biological target to identify "hits."

Advanced Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy provide high-resolution 3D structures of protein-ligand complexes, which are essential for structure-based drug design. nih.gov

Biophysical Techniques : Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics, which is crucial for lead optimization.

The integration of these methods creates a powerful feedback loop: computational tools predict promising candidates, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine the computational models, leading to a more efficient and targeted discovery process. nih.govnih.gov

| Methodology | Type | Role in Benzamide Drug Discovery |

|---|---|---|

| Molecular Docking | Computational | Predicts binding modes and energies of benzamide analogues in target proteins. openmedicinalchemistryjournal.com |

| Virtual High-Throughput Screening (vHTS) | Computational | Filters large compound libraries to identify potential benzamide-based hits for experimental testing. beilstein-journals.org |

| X-ray Crystallography | Experimental | Provides precise 3D structural data of benzamide ligands bound to their targets, guiding rational design. nih.gov |

| Machine Learning Models | Computational | Develops predictive models for activity and toxicity, accelerating the identification of promising compounds. researchgate.net |

| In Vitro Enzyme Assays | Experimental | Measures the inhibitory potency (e.g., IC50, Ki) of synthesized benzamides against specific enzyme targets. nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 3-amino-N-(2,4-dichlorophenyl)benzamide, and how can purity be ensured?

The synthesis typically involves coupling 3-aminobenzoic acid derivatives with 2,4-dichloroaniline using activating agents like EDCI/HOBt. For example, analogous benzamide derivatives (e.g., N-(2-aminoethyl)-2,4-dichloro-N-arylbenzamides) are synthesized via a multi-step process involving Boc-protected intermediates and subsequent deprotection with HCl . Key steps include:

- Amide bond formation : Use of 2,4-dichlorobenzoyl chloride with amine precursors under anhydrous conditions.

- Purification : Recrystallization from DMSO or ethanol-water mixtures, followed by characterization via NMR (300 MHz, d6-DMSO) and ESI-MS to confirm purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing the structural integrity of this compound?

- NMR : Identifies aromatic proton environments (e.g., split patterns for dichlorophenyl groups) and amine protons (δ ~6.5–7.5 ppm).

- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]) and absence of side products.

- IR spectroscopy : Validates amide C=O stretches (~1650–1680 cm) and N-H bending (~1550 cm) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Crystallographic studies (e.g., using SHELXL or WinGX) reveal that the trans conformation of the amide group and dihedral angles between aromatic rings (e.g., ~58° in N-(3,5-dichlorophenyl)benzamide analogs) affect solubility and melting points. Hydrogen bonding (N–H···O) creates infinite chains along the c-axis, contributing to thermal stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s bioactivity?

- Docking studies : Molecular docking (e.g., AutoDock Vina) into sterol 14α-demethylase (CYP51) reveals binding modes similar to antifungal agents like VNI derivatives, explaining observed IC discrepancies .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity differences in nitro-reduction or chlorination pathways .

Q. What strategies address low yield in scaling up synthesis for pharmacological studies?

Q. How do substituent variations on the dichlorophenyl ring affect biological activity?

SAR studies on analogs (e.g., 3-chloro vs. 4-fluoro substitution) show:

Q. What crystallographic software tools are recommended for resolving structural ambiguities?

- SHELXL : Preferred for high-resolution refinement of hydrogen bonding and disorder modeling .

- ORTEP-3 : Visualizes thermal ellipsoids and validates torsion angles (e.g., amide group planarity) .

Methodological Considerations

Q. How to validate the compound’s stability under physiological conditions?

- HPLC-MS stability assays : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation products (e.g., hydrolyzed benzoic acid derivatives) .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for benzamides) .

Q. What statistical approaches are used to analyze bioactivity data variability?

- ANOVA : Compare IC values across analogs (e.g., p < 0.05 for 2,4-dichloro vs. 3,4-dichloro derivatives).

- PCA : Reduce dimensionality in spectral or bioactivity datasets to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.